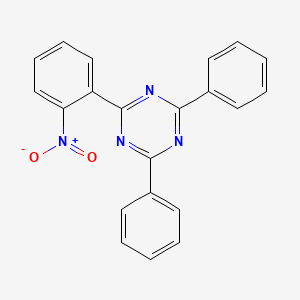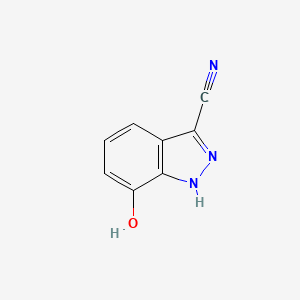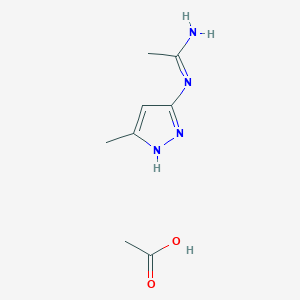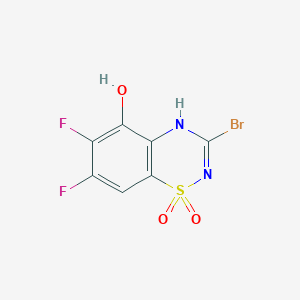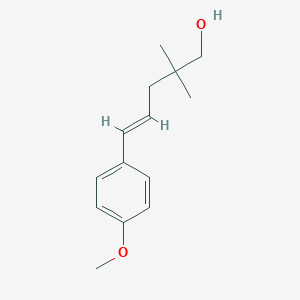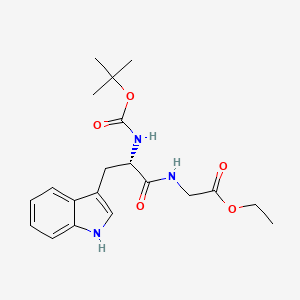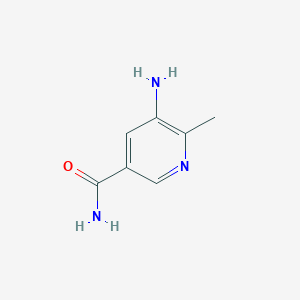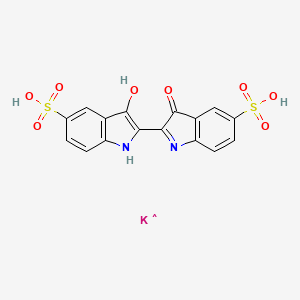![molecular formula C12H6Br2N2O4 B13132638 4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid is a brominated bipyridine derivative. This compound is known for its electron-deficient nature and is commonly used as a ligand in the synthesis of organometallic compounds, such as ruthenium (II) photosensitizers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid typically involves the bromination of 2,2’-bipyridine. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille couplings, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in Suzuki and Stille couplings, with conditions including the use of bases like potassium carbonate and solvents like toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a bipyridine derivative with a new carbon-carbon bond at the position where the bromine was substituted .
Applications De Recherche Scientifique
4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of metal-based drugs and imaging agents.
Medicine: Its derivatives are explored for their potential anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism by which 4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The specific pathways involved depend on the metal ion and the biological target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dibromo-2,2’-bipyridine: Similar in structure but lacks the carboxylic acid groups.
2,2’-Bipyridine: The parent compound without bromine or carboxylic acid substitutions.
Uniqueness
4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid is unique due to the presence of both bromine atoms and carboxylic acid groups. This combination enhances its electron-deficient nature and makes it a versatile ligand for various applications in coordination chemistry and materials science .
Propriétés
Formule moléculaire |
C12H6Br2N2O4 |
|---|---|
Poids moléculaire |
401.99 g/mol |
Nom IUPAC |
4-bromo-6-(4-bromo-6-carboxypyridin-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H6Br2N2O4/c13-5-1-7(15-9(3-5)11(17)18)8-2-6(14)4-10(16-8)12(19)20/h1-4H,(H,17,18)(H,19,20) |
Clé InChI |
ROTHXLUMKRDUTL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C2=NC(=CC(=C2)Br)C(=O)O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


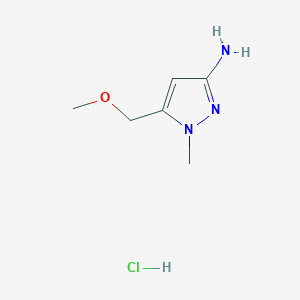

![2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13132591.png)

